

A Technical Guide to the Physical and Chemical Characteristics of Brassidyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *13(E)-Docosenol*

Cat. No.: B8262279

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidyl alcohol, often referred to in commercial contexts as Brassica alcohol, is a long-chain fatty alcohol derived from the oils of plants belonging to the *Brassica* genus, such as rapeseed (canola) and mustard seed.^{[1][2][3]} It is typically a mixture of saturated fatty alcohols, with the primary component being 1-docosanol (also known as behenyl alcohol).^{[4][5]} The chemical formula for 1-docosanol is C₂₂H₄₆O.^{[2][6]} This guide will focus on the core physical and chemical characteristics of Brassidyl alcohol, with a specific emphasis on its principal constituent, 1-docosanol.

Physical Characteristics

Brassidyl alcohol is a white, waxy solid at room temperature with a characteristic sweet odor.^[2] ^[6] It is valued in many formulations for its emollient and non-greasy texture.^{[2][6]} The physical properties of long-chain alcohols are primarily determined by the length of their carbon chain.^[7]

Quantitative Physical Data of 1-Docosanol

Property	Value	Units	Conditions
Molecular Weight	326.60	g/mol	
Melting Point	65 - 72	°C	
Boiling Point	180	°C	at 0.22 mmHg
	375 - 376	°C	at 760 mmHg (est.) [8]
Density	0.8063	g/mL	at 75 °C
	0.7986	g/mL	at 85 °C
	0.7911	g/mL	at 95 °C
Flash Point	195	°C	
Solubility in Water	Insoluble		
Solubility in Solvents	Soluble in ethanol, methanol, and petroleum ether; slightly soluble in ether. [9]		

Chemical Characteristics

The chemical behavior of Brassidyl alcohol is dictated by the hydroxyl (-OH) functional group attached to a long alkyl chain. This structure imparts both hydrophilic (from the hydroxyl group) and hydrophobic (from the alkyl chain) properties, making it useful as an emulsifier and thickener.[\[4\]](#)[\[10\]](#)

- Stability and Reactivity: Brassidyl alcohol is stable under normal conditions.[\[5\]](#) It is incompatible with strong oxidizing agents, acids, and alkalis.[\[5\]](#)
- Reactions: As a primary alcohol, it can undergo typical reactions of this class of compounds, such as esterification with carboxylic acids to form esters, and oxidation to form aldehydes and carboxylic acids.

Spectroscopic Data for Characterization

The structure of Brassidyl alcohol and its components can be elucidated using various spectroscopic techniques.

Spectroscopic Characteristics of Long-Chain Primary Alcohols

Technique	Region/Shift	Description of Signal
IR Spectroscopy	3300 - 3400 cm ⁻¹	Strong, broad O-H stretching due to hydrogen bonding.[11]
	2850 - 3000 cm ⁻¹	C-H stretching.[11]
	~1050 cm ⁻¹	C-O stretching.[11]
¹ H NMR Spectroscopy	3.4 - 4.5 ppm	Protons on the carbon adjacent to the hydroxyl group (-CH ₂ OH).[11]
	2.0 - 2.5 ppm	Proton of the hydroxyl group (-OH), often a broad singlet.[11]
	1.2 - 1.6 ppm	Protons of the methylene groups in the alkyl chain.
	~0.9 ppm	Protons of the terminal methyl group (-CH ₃).
¹³ C NMR Spectroscopy	50 - 65 ppm	Carbon atom attached to the hydroxyl group (-CH ₂ OH).[11]
	10 - 35 ppm	Carbon atoms of the alkyl chain.
Mass Spectrometry	M-18	A peak corresponding to the loss of a water molecule (dehydration).[12]
Various		Fragments resulting from alpha cleavage (breaking of the C-C bond adjacent to the oxygen). [12]

Experimental Protocols

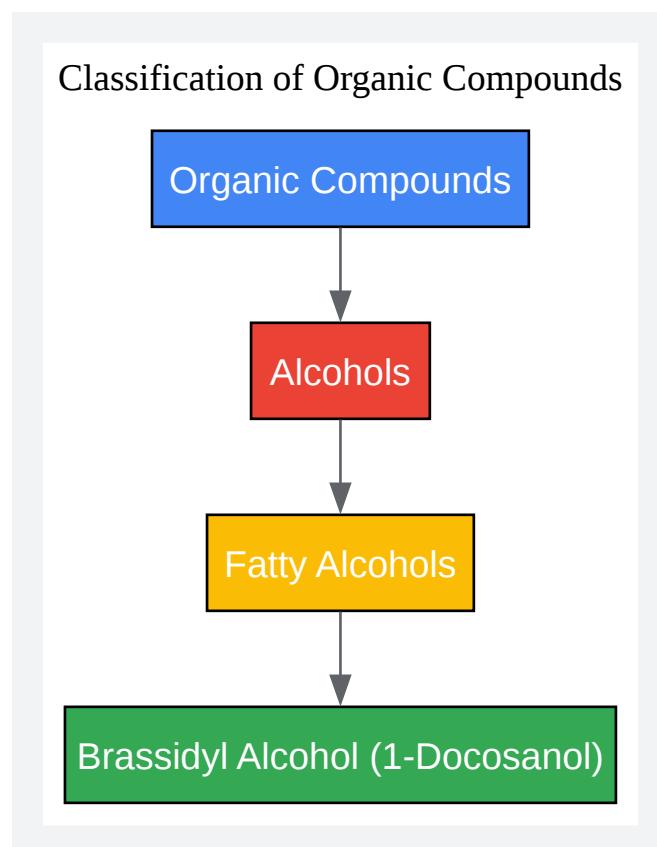
Determination of Melting Point

A common method for determining the melting point of a solid organic compound like Brassidyl alcohol involves using a melting point apparatus.[\[13\]](#)

Methodology:

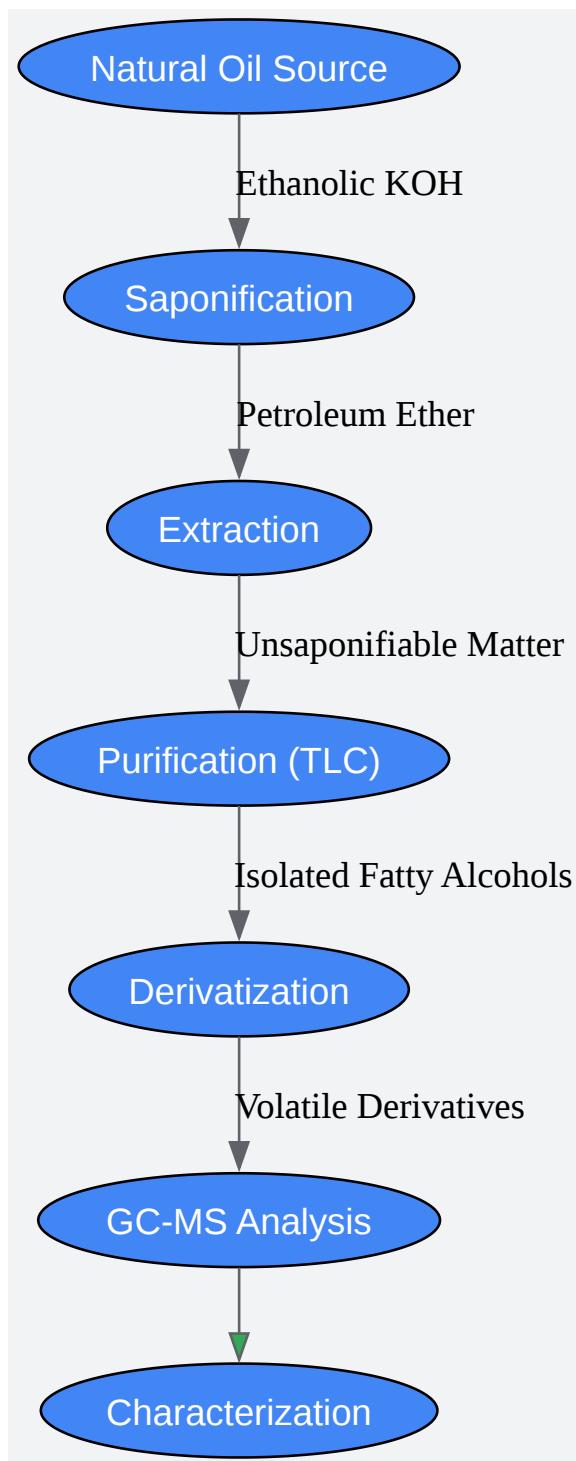
- A small, dry sample of the alcohol is finely powdered.[\[14\]](#)
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.[\[14\]](#)
- The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[\[13\]](#)[\[15\]](#)
- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[\[13\]](#)
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[\[13\]](#) A pure compound will have a sharp melting range of 0.5-1.0 °C.[\[13\]](#)

General Characterization of Fatty Alcohols from a Natural Source


This workflow outlines the general steps for extracting and identifying fatty alcohols from a natural oil source.

Methodology:

- Saponification: The oil is heated with an ethanolic potassium hydroxide solution to hydrolyze the triglycerides into glycerol and fatty acid salts.[\[16\]](#)
- Extraction: The unsaponifiable matter, which contains the fatty alcohols, is extracted from the mixture using a nonpolar solvent like petroleum ether.[\[16\]](#)


- Purification: The extracted fatty alcohols can be purified and separated using techniques like thin-layer chromatography (TLC).[16]
- Derivatization and Analysis: For analysis by gas chromatography (GC), the fatty alcohols are often derivatized (e.g., silylated) to increase their volatility.[16] The GC analysis provides information on the chain lengths and relative amounts of the different fatty alcohols in the mixture.

Visualizations

[Click to download full resolution via product page](#)

Caption: Classification of Brassidyl Alcohol.

[Click to download full resolution via product page](#)

Caption: Workflow for Fatty Alcohol Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Brassica Alcohol - Weleda [weleda.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. lesamesfleurs.com [lesamesfleurs.com]
- 4. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. rierdenchemical.com [rierdenchemical.com]
- 6. specialchem.com [specialchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. 1-docosanol, 661-19-8 [thegoodsentscompany.com]
- 9. Behenyl Alcohol | C22H46O | CID 12620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]
- 16. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Characteristics of Brassidyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8262279#brassidyl-alcohol-physical-and-chemical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com